WNK463

説明

特性

IUPAC Name |

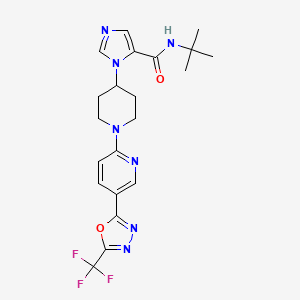

N-tert-butyl-3-[1-[5-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-4-yl]imidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N7O2/c1-20(2,3)27-17(32)15-11-25-12-31(15)14-6-8-30(9-7-14)16-5-4-13(10-26-16)18-28-29-19(33-18)21(22,23)24/h4-5,10-12,14H,6-9H2,1-3H3,(H,27,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSHOMMVLGBIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CN=CN1C2CCN(CC2)C3=NC=C(C=C3)C4=NN=C(O4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

WNK463: An In-depth Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

WNK463 is a potent and orally bioavailable pan-inhibitor of the With-No-Lysine (K) (WNK) family of serine/threonine kinases.[1][2][3] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts.

Core Mechanism of Action: The WNK-SPAK/OSR1 Signaling Cascade

This compound exerts its primary effects by inhibiting all four isoforms of WNK kinases (WNK1, WNK2, WNK3, and WNK4).[1][2] These kinases are crucial regulators of blood pressure and electrolyte homeostasis. The canonical downstream pathway involves the phosphorylation and activation of the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive 1 (OSR1) kinases.[4][5] Activated SPAK and OSR1, in turn, phosphorylate and regulate the activity of various ion cotransporters, including the sodium-chloride cotransporter (NCC), the sodium-potassium-chloride cotransporter (NKCC1/2), and the potassium-chloride cotransporters (KCCs).[4][5] This signaling cascade plays a pivotal role in modulating ion flux across cell membranes, thereby influencing cell volume, blood pressure, and electrolyte balance.[3][4]

Quantitative Data: In Vitro and In Vivo Efficacy of this compound

The inhibitory potency of this compound against the WNK kinase isoforms has been determined through in vitro kinase assays. Furthermore, its physiological effects have been demonstrated in preclinical in vivo models.

| Target | IC50 (nM) | Assay Type |

| WNK1 | 5 | In vitro kinase assay |

| WNK2 | 1 | In vitro kinase assay |

| WNK3 | 6 | In vitro kinase assay |

| WNK4 | 9 | In vitro kinase assay |

| WNK1-mediated OSR1 phosphorylation | 41 | Biochemical assay |

| OSR1 phosphorylation in HEK293 cells | 106 | Cellular assay |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.[1][2][6]

| In Vivo Model | Dose (oral) | Effect |

| Spontaneously Hypertensive Rats (SHRs) | 1, 3, 10 mg/kg | Dose-dependent decrease in blood pressure |

| Spontaneously Hypertensive Rats (SHRs) | 1, 3, 10 mg/kg | Dose-dependent increase in urine output |

| Spontaneously Hypertensive Rats (SHRs) | 1, 3, 10 mg/kg | Dose-dependent increase in urinary sodium and potassium excretion |

In vivo studies demonstrate the physiological consequences of WNK pathway inhibition by this compound.[1][5]

Figure 1: The canonical WNK-SPAK/OSR1 signaling pathway inhibited by this compound.

Broader Signaling Networks Modulated by this compound

Recent evidence suggests that the impact of this compound extends beyond the canonical SPAK/OSR1 pathway, influencing other critical cellular signaling networks.

mTOR Signaling Pathway

This compound has been shown to inhibit the mechanistic target of rapamycin (mTOR) signaling pathway.[1] In natural killer (NK) cells, treatment with this compound leads to the induction of autophagy, a process negatively regulated by mTOR. This is accompanied by the activation of AMP-activated protein kinase (AMPK), a key upstream regulator of mTOR.[1][4]

Akt and c-Myc Signaling

Inhibition of WNK kinases by this compound can lead to an increase in the phosphorylation of Akt and c-Myc.[1][4] This suggests a complex interplay where WNK kinases may normally act to restrain the activity of phosphatases that target these proteins. The increased phosphorylation of Akt and c-Myc has implications for cell growth, survival, and metabolism.[1]

Figure 2: Broader signaling networks impacted by this compound-mediated WNK inhibition.

NLRP3 Inflammasome Activation

WNK1 has been identified as a negative regulator of the NLRP3 inflammasome.[1] Consequently, inhibition of WNK1 by this compound can lead to the activation of the NLRP3 inflammasome, resulting in the release of pro-inflammatory cytokines such as IL-1β.[1] This activation is thought to be mediated by changes in intracellular chloride concentration, which is regulated by the WNK signaling pathway.

Figure 3: this compound-induced activation of the NLRP3 inflammasome via WNK1 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are synthesized protocols for key experiments used to investigate the downstream effects of this compound.

Western Blot Analysis of SPAK/OSR1 Phosphorylation

This protocol is for detecting the phosphorylation status of SPAK and OSR1 in response to this compound treatment.

-

Cell Culture and Treatment:

-

Culture cells (e.g., HEK293, HUVECs, or NK cells) in appropriate media and conditions.

-

Treat cells with varying concentrations of this compound (e.g., 1 µM) or vehicle (DMSO) for a specified duration (e.g., 6 hours).[5]

-

For some experiments, osmotic stress (e.g., with sorbitol) can be used to activate the WNK pathway.[5]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-SPAK/OSR1 and total SPAK/OSR1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vitro Kinase Assay for IC50 Determination

This protocol describes a general method for determining the IC50 of this compound against WNK kinases.

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Add recombinant WNK kinase to the reaction buffer.

-

Add a kinase substrate (e.g., myelin basic protein or a specific peptide substrate).

-

Add varying concentrations of this compound.

-

-

Initiation and Incubation:

-

Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]-ATP).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

-

Detection of Kinase Activity:

-

Stop the reaction.

-

Detect the amount of phosphorylated substrate. This can be done through various methods:

-

Radiometric assay: Spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity.

-

Fluorescence-based assay (e.g., LanthaScreen™): Using a fluorescently labeled tracer that competes with the inhibitor for binding to the kinase, with detection by FRET.

-

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the log concentration of this compound.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

NLRP3 Inflammasome Activation Assay

This protocol outlines the steps to assess this compound-induced NLRP3 inflammasome activation.

-

Cell Priming and Treatment:

-

Culture macrophages (e.g., bone marrow-derived macrophages) or other suitable cell lines.

-

Prime the cells with lipopolysaccharide (LPS) for several hours to upregulate NLRP3 expression.

-

Treat the primed cells with this compound.

-

-

Inflammasome Activation:

-

Following this compound treatment, provide a second signal for NLRP3 activation, such as ATP or nigericin.

-

-

Detection of Inflammasome Activation:

-

ELISA: Collect cell culture supernatants and measure the concentration of secreted IL-1β.

-

Western Blot:

-

Analyze cell lysates for the presence of cleaved caspase-1.

-

Analyze cell culture supernatants for secreted, cleaved IL-1β.

-

-

Immunofluorescence: Stain cells for ASC specks, which are a hallmark of inflammasome assembly.

-

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that acts as a pan-WNK kinase inhibitor. Its primary mechanism of action involves the inhibition of the WNK-SPAK/OSR1 signaling cascade, leading to significant effects on blood pressure and electrolyte homeostasis. However, the influence of this compound extends to other crucial signaling pathways, including mTOR, Akt, and c-Myc, and it can also trigger the activation of the NLRP3 inflammasome. The detailed understanding of these downstream signaling pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for advancing our knowledge of WNK kinase biology and for the development of novel therapeutic strategies targeting this important class of enzymes.

References

- 1. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

WNK463 Inhibitor: A Technical Guide to its Discovery, Mechanism, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

WNK463 is a potent, selective, and orally bioavailable pan-inhibitor of the With-No-Lysine (K) (WNK) family of serine/threonine kinases. Developed by Novartis, it emerged from a high-throughput screening campaign and subsequent optimization to target all four WNK isoforms (WNK1, WNK2, WNK3, and WNK4) with nanomolar efficacy. WNK kinases are crucial regulators of blood pressure and electrolyte homeostasis, primarily through the WNK-SPAK/OSR1-NCC signaling cascade. This compound has served as a critical chemical probe to elucidate the physiological and pathophysiological roles of WNK signaling. Despite its promise as a potential therapeutic for hypertension, its development was halted due to preclinical safety concerns. This guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound, along with detailed experimental protocols for its characterization.

Discovery and Rationale

This compound was identified and developed by Novartis through a systematic drug discovery process. The WNK kinase family was identified as a promising therapeutic target for hypertension due to its central role in regulating sodium and chloride ion transport in the kidneys. Mutations in WNK1 and WNK4 are linked to Gordon's syndrome, a rare form of hereditary hypertension, providing strong genetic validation for this pathway.

The discovery process likely involved:

-

High-Throughput Screening (HTS): A large library of chemical compounds was screened for inhibitory activity against a representative WNK kinase.

-

Hit-to-Lead Optimization: Promising "hit" compounds were chemically modified to improve potency, selectivity, and pharmacokinetic properties such as oral bioavailability and metabolic stability.

-

Lead Optimization: this compound emerged as a lead candidate with potent pan-WNK inhibition and desirable drug-like properties, warranting further preclinical evaluation.

This compound was found to be a highly selective ATP-competitive inhibitor, exploiting unique structural features within the WNK kinase active site for its high affinity.[1]

Mechanism of Action

This compound is a pan-WNK kinase inhibitor, meaning it potently inhibits the kinase activity of all four mammalian WNK isoforms.[2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. The primary downstream targets of WNK kinases are the STE20/SPS1-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). By inhibiting WNKs, this compound prevents the activation of SPAK and OSR1, which in turn leads to the dephosphorylation and inactivation of the Na-Cl cotransporter (NCC) in the distal convoluted tubule of the kidney. This inhibition of NCC activity reduces renal salt reabsorption, leading to increased excretion of sodium and water, and consequently, a lowering of blood pressure.

Signaling Pathway

The WNK-SPAK/OSR1-NCC signaling pathway is a critical regulator of electrolyte homeostasis and blood pressure. This compound directly targets the apex of this cascade.

Synthesis of this compound

The detailed, step-by-step synthesis protocol for this compound (IUPAC name: N-(tert-butyl)-1-(1-(5-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)piperidin-4-yl)-1H-imidazole-5-carboxamide) is proprietary to Novartis and is not publicly available in the scientific literature.

The synthesis of a complex molecule like this compound would involve a multi-step process, assembling its key structural motifs:

-

A substituted pyridine ring.

-

A piperidine linker.

-

An imidazole carboxamide core.

-

A trifluoromethyl-substituted 1,3,4-oxadiazole ring.

The general approach would likely involve the synthesis of these fragments followed by their sequential coupling using standard organic chemistry reactions, such as nucleophilic substitution, amide coupling, and heterocycle formation. The formation of the 1,3,4-oxadiazole ring, for instance, often involves the cyclization of a diacylhydrazine precursor.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| WNK1 | 5 |

| WNK2 | 1 |

| WNK3 | 6 |

| WNK4 | 9 |

| Data compiled from multiple sources.[2][3] |

This compound demonstrates high selectivity for WNK kinases. When tested against a panel of over 442 other kinases at a concentration of 10 µM, it showed significant inhibition (>50%) against only two other kinases.

Table 2: Pharmacokinetic Properties of this compound in Rodents

| Species | Oral Bioavailability (%) | Half-life (t½, hours) |

| C57BL/6 Mice | 100% | 3.6 |

| Sprague Dawley Rats | 74% | 2.1 |

Table 3: In Vivo Efficacy of this compound in Spontaneously Hypertensive Rats (SHRs)

| Oral Dose (mg/kg) | Maximum Plasma Concentration (Cmax, nM) | Effect on Blood Pressure | Effect on Urine Output | Effect on Urinary Na+ & K+ Excretion |

| 1 | 88 | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase |

| 3 | 441 | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase |

| 10 | 1,170 | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase |

| Following a single oral administration. |

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Microfluidic Mobility Shift Assay)

This protocol is a representative method for determining the IC50 of an inhibitor against a WNK kinase.

-

Reagents & Materials:

-

Recombinant human GST-WNK1 (kinase domain, e.g., residues 1-491).

-

Fluorescein-labeled OSR1 peptide substrate (e.g., FAM-CATCHtide).

-

ATP and MgCl2/MnCl2.

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 1 mM MnCl2, 0.01% Tween 20, 2 mM DTT).

-

This compound serially diluted in DMSO.

-

Microfluidic chip-based capillary electrophoresis system (e.g., LabChip).

-

-

Procedure: a. Prepare a reaction mixture containing the WNK1 enzyme, kinase buffer, and the fluorescent OSR1 peptide substrate in a 384-well plate. b. Add serially diluted this compound or DMSO (vehicle control) to the wells. c. Initiate the kinase reaction by adding a solution of ATP and MgCl2/MnCl2. d. Allow the reaction to proceed for a set time (e.g., 60-180 minutes) at 30°C. e. Stop the reaction by adding a quench buffer containing EDTA. f. Analyze the samples using the microfluidic system. The system separates the phosphorylated product from the unphosphorylated substrate based on changes in electrophoretic mobility. g. Quantify the fluorescence of both substrate and product peaks. h. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. i. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cell-Based OSR1 Phosphorylation Assay

This protocol assesses the ability of this compound to inhibit the WNK signaling pathway within a cellular context.

-

Reagents & Materials:

-

HEK293 cells.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Hyperosmotic stress agent (e.g., Sorbitol).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-OSR1 (T185)/SPAK (T233), anti-total OSR1/SPAK.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure: a. Seed HEK293 cells in 6-well plates and grow to 80-90% confluency. b. Pre-treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) or DMSO for 1-2 hours. c. Induce WNK pathway activation by treating cells with a hyperosmotic agent (e.g., 0.5 M sorbitol for 30 minutes). Include an untreated control. d. Wash the cells with ice-cold PBS and lyse them with lysis buffer. e. Determine the protein concentration of the lysates using a BCA assay. f. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. g. Block the membrane (e.g., with 5% BSA or non-fat milk in TBST). h. Incubate the membrane with the primary anti-phospho-OSR1/SPAK antibody overnight at 4°C. i. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Detect the signal using a chemiluminescent substrate and an imaging system. k. Strip the membrane and re-probe with an anti-total OSR1/SPAK antibody to confirm equal protein loading.

Protocol 3: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)

This protocol outlines the measurement of this compound's antihypertensive effects in a relevant animal model.

-

Animals & Housing:

-

Male Spontaneously Hypertensive Rats (SHRs), aged 12-16 weeks.

-

House animals in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

-

-

Methodology (Radiotelemetry - Gold Standard): a. Surgically implant a radiotelemetry transmitter (e.g., Data Sciences International) with the catheter inserted into the abdominal aorta of anesthetized rats. b. Allow animals to recover for at least one week post-surgery. c. Record baseline blood pressure, heart rate, and activity for 24-48 hours. d. Prepare a formulation of this compound for oral gavage (e.g., in a vehicle like 0.5% methylcellulose). e. Administer a single oral dose of this compound (e.g., 1, 3, 10 mg/kg) or vehicle to the rats. f. Continuously monitor and record blood pressure and heart rate for at least 24 hours post-dosing. g. For metabolic studies, house rats in metabolic cages to collect urine. Measure urine volume and analyze for sodium and potassium concentrations using a flame photometer or ion-selective electrodes. h. Analyze the telemetry data to determine the magnitude and duration of the blood pressure reduction and any changes in heart rate.

Mandatory Visualizations

Preclinical Development and Discontinuation

While this compound demonstrated potent antihypertensive effects in rodent models, its development was terminated during preclinical safety studies. The compound was associated with unacceptable adverse effects, including ataxia (loss of coordination) and breathing difficulties at doses between 1-10 mg/kg.[1] These on-target toxicities likely arise from the inhibition of WNK kinases in tissues other than the kidney, such as the brain and central nervous system, where WNKs play other important physiological roles. This highlights the challenge of developing kinase inhibitors where the target is expressed in multiple tissues with diverse functions.

Conclusion

This compound stands as a landmark compound in the study of WNK kinase biology. It was the first orally bioavailable, potent, and selective pan-WNK inhibitor to be extensively characterized. The data generated from studies with this compound unequivocally validated the WNK-SPAK/OSR1-NCC pathway as a druggable target for hypertension. Although its own development was halted, this compound remains an invaluable tool for researchers investigating the complex roles of WNK kinases in physiology and disease. The insights gained from this compound continue to inform the development of next-generation inhibitors with improved tissue selectivity and safety profiles.

References

WNK463: A Potent Pan-Inhibitor of With-No-Lysine (WNK) Kinases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The With-No-Lysine (WNK) family of serine/threonine kinases, comprising WNK1, WNK2, WNK3, and WNK4, are crucial regulators of ion homeostasis, blood pressure, and cell volume.[1] Dysregulation of the WNK signaling pathway is implicated in various pathologies, including hypertension and certain cancers, making these kinases attractive therapeutic targets. WNK463 is a potent, orally bioavailable pan-WNK kinase inhibitor that has demonstrated significant effects on cardiovascular and renal functions in preclinical models.[1][2] This document provides a comprehensive overview of the inhibitory activity of this compound against the four WNK isoforms, detailed experimental protocols for assessing its activity, and a depiction of the WNK signaling pathway.

This compound IC50 Values

This compound demonstrates potent inhibitory activity against all four members of the WNK kinase family. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, have been determined through in vitro kinase assays.

| Kinase | IC50 (nM) |

| WNK1 | 5[3][4] |

| WNK2 | 1[3][4] |

| WNK3 | 6[3][4] |

| WNK4 | 9[3][4] |

WNK Signaling Pathway

WNK kinases are key upstream regulators of the SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases.[5][6][7] Upon activation, WNKs phosphorylate and activate SPAK and OSR1, which in turn phosphorylate and regulate the activity of various ion cotransporters, such as the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC).[5][6] This signaling cascade plays a vital role in maintaining electrolyte balance and blood pressure. The activity of WNK kinases is regulated by various upstream signals, including hormones like angiotensin II and aldosterone, as well as by the CUL3/KLHL3 E3 ubiquitin ligase complex, which targets WNKs for degradation.[8][9]

Experimental Protocols

The IC50 values of this compound are typically determined using in vitro kinase assays. Two common methods are the mobility shift assay and the ADP-Glo™ kinase assay. Below are detailed methodologies for these assays.

In Vitro Kinase Inhibition Assay: Mobility Shift Method

This assay measures the phosphorylation of a substrate peptide by a WNK kinase, where the phosphorylated product is separated from the unphosphorylated substrate based on a change in electrophoretic mobility.

1. Materials and Reagents:

-

Recombinant human WNK1 (e.g., GST-WNK1(1-491))

-

Fluorescein-labeled OSR1 peptide substrate

-

ATP

-

This compound (or other test compounds) dissolved in DMSO

-

Reaction Buffer: 20 mM HEPES-Na (pH 7.5), 1 mM MnCl₂, 0.01% Tween 20, 2 mM DTT[4]

-

Stop Buffer: 0.2% coating reagent with 2 mM EDTA[4]

-

384-well plates

-

Microfluidic chip-based electrophoresis system (e.g., LabChip 3000)

2. Assay Procedure:

-

Prepare a mixture of the fluorescein-labeled OSR1 peptide substrate and ATP in the reaction buffer. Final concentrations are typically around 10 µM for the peptide and 25 µM for ATP.[4]

-

Add this compound at various concentrations to the wells of a 384-well plate. Include a DMSO-only control.

-

Add the peptide/ATP mixture to the wells containing the inhibitor.

-

Initiate the kinase reaction by adding the recombinant WNK1 enzyme to a final concentration of approximately 25 nM.[4]

-

Incubate the reaction at 25°C for a set period (e.g., 3 hours).[4]

-

Terminate the reaction by adding the stop buffer.

-

Analyze the samples using a microfluidic chip-based electrophoresis system to separate and quantify the phosphorylated and unphosphorylated substrate.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Method

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

1. Materials and Reagents:

-

Recombinant human WNK1

-

Substrate (e.g., Myelin Basic Protein or a specific peptide like OSR1)

-

ATP

-

This compound (or other test compounds) dissolved in DMSO

-

WNK1 Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT[3]

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well white opaque plates

-

Luminometer

2. Assay Procedure:

-

Dilute the WNK1 enzyme, substrate, ATP, and this compound in the WNK1 Kinase Buffer.

-

In a 384-well plate, add 1 µl of this compound at various concentrations or DMSO (for control).[3]

-

Add 2 µl of the WNK1 enzyme.[3]

-

Initiate the reaction by adding 2 µl of the substrate/ATP mixture.[3]

-

Incubate the reaction at room temperature for 60 minutes.[3]

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]

-

Add 10 µl of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

References

- 1. mybiosource.com [mybiosource.com]

- 2. ulab360.com [ulab360.com]

- 3. promega.jp [promega.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Functional interactions of the SPAK/OSR1 kinases with their upstream activator WNK1 and downstream substrate NKCC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic mechanism and inhibitor characterization of WNK1 kinase. | Sigma-Aldrich [merckmillipore.com]

- 7. Kinetic mechanism and inhibitor characterization of WNK1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SPAK/OSR1 regulate NKCC1 and WNK activity: analysis of WNK isoform interactions and activation by T-loop trans-autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

WNK463: A Pan-WNK Kinase Inhibitor for the Regulation of Ion Cotransporters

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that play a pivotal role in regulating ion homeostasis and blood pressure.[1][2] They function as key upstream regulators of a signaling cascade that includes the SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases, which in turn modulate the activity of various ion cotransporters.[3][4][5] WNK463 is a potent, orally bioavailable, pan-WNK kinase inhibitor that has emerged as a valuable tool for studying the physiological and pathophysiological roles of the WNK signaling pathway and as a potential therapeutic agent for conditions such as hypertension.[1][6] This technical guide provides a comprehensive overview of the role of this compound in regulating ion cotransporters, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to the WNK-SPAK/OSR1 Signaling Pathway

The WNK-SPAK/OSR1 signaling pathway is a crucial regulator of cation-chloride cotransporters (CCCs) in various tissues, particularly in the kidney, where it plays a significant role in maintaining electrolyte balance and blood pressure.[3][7][8] The pathway is initiated by the WNK kinases (WNK1, WNK2, WNK3, and WNK4), which phosphorylate and activate the downstream kinases SPAK and OSR1.[2][3] Activated SPAK/OSR1, in turn, phosphorylate and regulate the activity of several ion cotransporters, including the Na-Cl cotransporter (NCC), the Na-K-2Cl cotransporter (NKCC1 and NKCC2), and the K-Cl cotransporters (KCCs).[3][9] Dysregulation of this pathway, often due to mutations in WNK kinases, can lead to conditions like familial hyperkalemic hypertension (Gordon's syndrome).[3][7][10]

This compound: Mechanism of Action and Potency

This compound is an ATP-competitive inhibitor that targets the catalytic domain of all four WNK kinase isoforms.[3][11] By inhibiting WNK kinases, this compound effectively blocks the downstream activation of SPAK/OSR1 and the subsequent phosphorylation of ion cotransporters.[3][6] This leads to a reduction in the activity of Na+ reabsorbing cotransporters like NCC and NKCC, promoting natriuresis and diuresis, which contributes to its antihypertensive effects.[6][12]

Quantitative Data on this compound Potency and Efficacy

The following tables summarize the in vitro and in vivo data for this compound.

Table 1: In Vitro Potency of this compound Against WNK Kinase Isoforms [6][11][12][13]

| WNK Isoform | IC50 (nM) |

| WNK1 | 5 |

| WNK2 | 1 |

| WNK3 | 6 |

| WNK4 | 9 |

Table 2: In Vivo Effects of this compound in Spontaneously Hypertensive Rats [3][6]

| Dosage (mg/kg, oral) | Effect on Blood Pressure | Effect on Urine Output | Effect on Urinary Na+ and K+ Excretion |

| 1, 3, 10 | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against each WNK kinase isoform.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human WNK1, WNK2, WNK3, and WNK4 proteins are used as the enzyme source. Myelin basic protein (MBP) can be used as a generic substrate for phosphorylation.[11]

-

Reaction Mixture: The kinase reaction is typically performed in a buffer containing HEPES, MgCl2, and ATP.

-

Inhibitor Addition: this compound is serially diluted in DMSO and added to the reaction mixture at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of the WNK kinase and incubated at 30°C for a specified time (e.g., 60 minutes).

-

Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[14]

-

Mobility Shift Assay: Using capillary electrophoresis to separate the phosphorylated and non-phosphorylated substrate.[15][16]

-

Coupled ATP Depletion Assay (e.g., Kinase-Glo®): Measuring the amount of ATP remaining after the kinase reaction.[14]

-

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assay for WNK Pathway Inhibition

Objective: To assess the ability of this compound to inhibit the WNK-SPAK/OSR1 signaling pathway in a cellular context.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are commonly used.[3][12] Cells are cultured in appropriate media and conditions.

-

Transfection (Optional): Cells can be transfected with plasmids expressing tagged versions of WNK1, SPAK, or OSR1 to facilitate detection.

-

Stimulation: The WNK pathway can be activated by inducing osmotic stress, for example, by treating the cells with sorbitol.[12]

-

This compound Treatment: Cells are pre-incubated with varying concentrations of this compound before stimulation.

-

Cell Lysis and Protein Analysis: After treatment, cells are lysed, and protein extracts are prepared. The phosphorylation status of SPAK/OSR1 is determined by Western blotting using phospho-specific antibodies.[6]

-

Data Analysis: The intensity of the phosphorylated SPAK/OSR1 bands is quantified and normalized to the total protein levels. The inhibitory effect of this compound is then calculated.

In Vivo Antihypertensive Efficacy Study

Objective: To evaluate the effect of this compound on blood pressure and renal function in an animal model of hypertension.

Methodology:

-

Animal Model: Spontaneously hypertensive rats (SHR) are a commonly used model.[6]

-

Drug Administration: this compound is administered orally (p.o.) via gavage at different doses (e.g., 1, 3, and 10 mg/kg).[3][6]

-

Blood Pressure Monitoring: Blood pressure is monitored continuously using telemetry or at specific time points using the tail-cuff method.

-

Metabolic Cage Studies: Animals are housed in metabolic cages to allow for the collection of urine over a specified period (e.g., 24 hours).

-

Urine Analysis: Urine volume is measured, and the concentrations of sodium and potassium are determined using a flame photometer or ion-selective electrodes.

-

Data Analysis: Changes in blood pressure, urine output, and electrolyte excretion are calculated for each dose group and compared to a vehicle-treated control group. Statistical analysis is performed to determine the significance of the observed effects.

Visualizations

Signaling Pathway

References

- 1. Small-molecule WNK inhibition regulates cardiovascular and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WNK signalling pathways in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | NCC regulation by WNK signal cascade [frontiersin.org]

- 5. The WNK-SPAK/OSR1 pathway: master regulator of cation-chloride cotransporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. [PDF] The CUL3/KLHL3-WNK-SPAK/OSR1 pathway as a target for antihypertensive therapy. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. This compound - Focus Biomolecules [mayflowerbio.com]

- 14. Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

Preclinical Profile of WNK463: A Pan-WNK Inhibitor for Cancer Therapy

Executive Summary: With-No-Lysine (WNK) kinases have emerged as critical regulators in various cellular processes, and their dysregulation is implicated in the progression of several cancers.[1] WNK463, a potent and orally bioavailable pan-WNK inhibitor, has demonstrated significant anti-tumor effects in a range of preclinical cancer models.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, efficacy in vitro and in vivo, and its impact on the tumor microenvironment. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development efforts by scientists and drug development professionals.

Mechanism of Action

This compound is an ATP-competitive, small-molecule inhibitor that demonstrates high affinity and selectivity for all four members of the WNK serine/threonine kinase family.[3][4] Its primary mechanism involves blocking the catalytic activity of WNK kinases, thereby preventing the phosphorylation and activation of their downstream substrates, namely Oxidative Stress Response 1 (OSR1) and SPS/STE20-related proline-alanine-rich kinase (SPAK).[1][3] This inhibition disrupts the regulation of various ion co-transporters, impacting cell volume, migration, and survival.[1][5]

Biochemical Potency

This compound potently inhibits the kinase activity of all four WNK isoforms with IC50 values in the low nanomolar range, establishing it as a "pan-WNK" inhibitor.

| Kinase Target | IC50 (nM) |

| WNK1 | 5 |

| WNK2 | 1 |

| WNK3 | 6 |

| WNK4 | 9 |

| Table 1: In vitro biochemical potency of this compound against the four WNK kinase family members. Data sourced from Selleck Chemicals and MedchemExpress.[2][4] |

Core Signaling Pathway

The canonical signaling cascade initiated by WNK kinases involves the direct phosphorylation of SPAK/OSR1. Activated SPAK/OSR1, in turn, phosphorylates and regulates the activity of solute carrier family 12 (SLC12) ion co-transporters, which are crucial for maintaining intracellular ion homeostasis. By inhibiting WNKs, this compound effectively shuts down this entire cascade.

Preclinical Efficacy in Oncology

This compound has demonstrated potent anti-tumor effects across a variety of cancer types, including breast, lung, and hepatocellular carcinoma, by inhibiting key processes of malignancy such as proliferation, migration, invasion, and angiogenesis.[1][6][7]

In Vitro Cellular Effects

In cell-based assays, this compound has been shown to reduce cancer cell migration and invasion, decrease the expression of mesenchymal markers, and induce apoptosis.[3][6][7]

| Cancer Type | Cell Line(s) | Concentration(s) Used | Key Observed Effects |

| Breast Cancer | MDA-MB-231 | 1 µM | Reduced cell migration and invasion; decreased expression of N-cadherin and AXL.[7][8] |

| Lung Cancer | H2009 | Not specified | Increased cancer cell death in co-culture with immune cells; suppressed PD-L1.[9] |

| Hepatocellular Carcinoma (HCC) | Not specified | Concentration-dependent | Induced apoptosis.[3] |

Table 2: Summary of key in vitro effects of this compound on various cancer cell lines.

In Vivo Anti-Tumor Activity

Preclinical studies in mouse models have confirmed the anti-tumor and anti-metastatic potential of this compound.

| Cancer Type | Mouse Model | Dosing Regimen | Key Outcomes |

| Breast Cancer | NSG (Xenograft) | 1.0-1.5 mg/kg, oral gavage, every other day | Decreased tumor burden, reduced metastasis, and improved survival.[6][10] |

| Colon Cancer Model | MC38 (Syngeneic) | 5 or 10 mg/kg, oral gavage, daily | Suppressed tumor growth, enhanced CD8+ T-cell mediated anti-tumor activity.[9] |

Table 3: Summary of in vivo preclinical studies demonstrating the anti-cancer efficacy of this compound.

This compound in Specific Cancer Pathways

Role in Breast Cancer Invasion

In breast cancer, WNK1 has been shown to promote invasion and metastasis through a network involving the transcription factor Slug and the receptor tyrosine kinase AXL.[8][11] this compound treatment effectively downregulates this pathway, leading to a reduction in invasive potential.[7][8]

Immuno-Oncology: Regulation of PD-L1

This compound has also been shown to possess immuno-modulatory properties. Specifically, inhibition of WNK3 leads to the suppression of Programmed Death-Ligand 1 (PD-L1) expression on tumor cells.[9] This occurs via the JNK/c-JUN signaling pathway.[9] Lowering PD-L1 on cancer cells can restore T-cell function and enhance anti-tumor immunity. Concurrently, this compound can directly boost the secretion of cytokines from T-cells.[9]

Key Experimental Protocols

In Vivo Xenograft Tumor Model

This protocol is based on studies using MDA-MB-231 cells in NSG mice.[6][10]

-

Cell Preparation: Human breast cancer MDA-MB-231 cells (bone metastatic variant) are cultured and harvested. For metastasis studies, 1 x 10⁵ cells are resuspended in PBS for intracardiac injection. For orthotopic tumors, cells are mixed with Matrigel before injection into the mammary fat pad.[6][10]

-

Animal Model: 5- to 6-week-old female immunodeficient NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice are used.[6]

-

Tumor Implantation: Cells are injected as described above. Tumors are allowed to establish, typically for 2-3 days for metastasis models or until palpable for orthotopic models.[6][10]

-

Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered by oral gavage every other day. A dose-escalation strategy may be used (e.g., 1 mg/kg for week 1, increased to 1.5 mg/kg for subsequent weeks).[6][10]

-

Monitoring: Tumor volume is measured regularly using calipers (Volume = 0.5 × major axis × minor axis²).[9][10] For metastatic models, whole-body bioluminescent imaging (IVIS) is performed weekly after retro-orbital injection of D-luciferin.[6]

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Metastatic burden in organs like the lungs can be quantified. Survival is also a key endpoint.[5][6][10]

In Vitro Cell Migration (Wound Healing) Assay

This protocol is a standard method to assess cancer cell migratory capacity.[6]

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into a 6-well plate and grown to form a confluent monolayer.

-

Wound Creation: A sterile pipette tip (e.g., p200) is used to create a linear scratch or "wound" in the monolayer. The debris is washed away with PBS.

-

Treatment: The medium is replaced with fresh medium containing either this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO).[8]

-

Imaging: The wound area is imaged immediately after scratching (T=0) using a phase-contrast microscope.

-

Incubation: The plate is returned to a 37°C, 5% CO₂ incubator for 18-24 hours.

-

Final Imaging & Analysis: The same wound area is imaged again. The reduction in the wound area is quantified using software like ImageJ to determine the percentage of wound closure, which is indicative of cell migration.

Safety and Pharmacokinetics

This compound is reported to be 100% orally bioavailable in C57BL/6 mice.[8][10] While it has shown significant anti-tumor efficacy at doses of 1-10 mg/kg, some preclinical safety issues have been noted.[1][9][10] In rats and mice, higher doses (e.g., 10 mg/kg) were associated with on-target effects such as decreased blood pressure and other clinical signs like ataxia and breathing difficulties, consistent with the broad physiological roles of WNK kinases.[1][10] However, studies have shown that lower doses (1-1.5 mg/kg) can achieve anti-tumor and anti-metastatic effects without obvious untoward effects.[8][10] The development of this compound was reportedly discontinued due to these preclinical safety concerns.[1]

Conclusion and Future Directions

The preclinical data strongly support the role of WNK kinases as valid targets in oncology. This compound, as a pan-WNK inhibitor, has demonstrated robust efficacy against tumor growth and metastasis in various cancer models by disrupting key signaling pathways involved in invasion and immune evasion. While the therapeutic window for this compound itself may be narrow due to on-target toxicities, it serves as a critical tool compound and a proof-of-concept for WNK inhibition in cancer. Future efforts may focus on developing more isoform-selective WNK inhibitors or combination strategies to mitigate toxicity while retaining anti-tumor efficacy. The link between WNK1 and AXL-driven therapy resistance and the immuno-modulatory effects of WNK3 inhibition are particularly promising areas for continued investigation.[9][11]

References

- 1. An update regarding the role of WNK kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]

- 8. biorxiv.org [biorxiv.org]

- 9. WNK3 inhibition elicits antitumor immunity by suppressing PD-L1 expression on tumor cells and activating T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WNK1 Enhances Migration and Invasion in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WNK1 in Malignant Behaviors: A Potential Target for Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Effective Concentration of WNK463 for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

WNK463 is a potent and selective, orally bioavailable pan-inhibitor of the With-No-Lysine (K) family of serine/threonine kinases (WNK1, WNK2, WNK3, and WNK4)[1][2][3]. These kinases are crucial regulators of ion homeostasis, cell volume, and blood pressure through the phosphorylation and activation of downstream kinases OSR1 (Oxidative Stress Responsive 1) and SPAK (STE20/SPS1-related proline/alanine-rich kinase)[4]. The WNK signaling pathway has emerged as a therapeutic target in hypertension and, more recently, in cancer, where it is implicated in tumor cell migration, invasion, and proliferation[5][6][7]. This document provides a guide to the effective concentrations of this compound for in vitro cell culture experiments, along with detailed protocols for key assays.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound in cell culture is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. Concentrations ranging from the low nanomolar to the micromolar scale have been reported to be effective.

| Cell Line/Type | Concentration(s) | Incubation Time | Assay/Effect Observed | Reference |

| HEK293 | 106 nM (IC50) | Not specified | Inhibition of OSR1 phosphorylation induced by osmotic stress. | [5] |

| HEK-293 | 1 µM | 15 minutes | Decreased KCC2 phosphorylation and increased KCC2 activity. | [8] |

| HUVECs | 1 µM | 6 hours | Inhibition of WNK1-catalyzed OSR1 phosphorylation. | [1] |

| Natural Killer (NK) Cells | 3 µM | 1 hour - 4 hours | Decreased cell volume, motility, and cytolytic activity; induced autophagy via AMPK activation and mTOR inhibition. | [4] |

| YTS (Human NK cell line) | Dose-dependent | Not specified | Decreased cytotoxicity. | [4] |

| MDA-MB-231 (Breast Cancer) | 1 µM | 24 hours | Reduced cell migration and invasion in 2D and 3D assays. | [9] |

| MDA-MB-231 (Breast Cancer) | 4.3 µM (IC50) | Not specified | Inhibition of endogenous OSR1 phosphorylation. Cells were viable up to 12 µM. | [10] |

| mpkCCD (Mouse Kidney) | 100-500 nM | 1 hour | Markedly inhibited SPAK phosphorylation. No significant effect on K+-induced ENaC current or pSGK1. | [11] |

| mpkCCD (Mouse Kidney) | 1 µM | 1 hour | Significant effect on ENaC and pSGK1, possibly due to off-target inhibition. | [11] |

| Human Tissue-Engineered Corneas | 50 nM, 1 µM, 10 µM | 6 days | Reduced phosphorylation of SPAK/OSR1 in wounded tissues. | [2] |

| HeLa Cells | 10 µM | 2 hours | Significantly enhanced p38 activation. | [8] |

| WPMY-1 (Prostate Stromal) | 0.1 µM - 10 µM | 24 - 72 hours | Time-dependent decreases in cell viability. | [12] |

| H460 & H2009 (Lung Cancer) | Concentration not specified | Not specified | Reduced membrane PD-L1 levels without profoundly affecting cell viability. | [13] |

| CF Airway Epithelia | 1 µM | 24 hours | Did not alter airway surface liquid pH (pHASL). | [14] |

| CF Airway Epithelia | 10 µM | 2 hours | Increased pHASL by increasing HCO3− secretion. | [14] |

Signaling Pathways and Experimental Workflows

WNK Signaling Pathway

WNK kinases are key upstream regulators of ion cotransporters. Under stimuli such as osmotic stress, WNKs phosphorylate and activate the downstream kinases SPAK and OSR1. These, in turn, phosphorylate and modulate the activity of various ion cotransporters, affecting ion flux and cell volume. This compound acts by inhibiting the kinase activity of all four WNK isoforms.

General Experimental Workflow

This diagram outlines a typical workflow for assessing the effect of this compound on a specific cellular function, such as cell viability or protein phosphorylation.

Experimental Protocols

Protocol 1: Western Blot for OSR1/SPAK Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of its direct downstream targets, OSR1 and SPAK.

Materials:

-

Cell line of interest (e.g., HEK293, MDA-MB-231)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-OSR1/SPAK, anti-total-OSR1/SPAK, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treatment: Starve cells in serum-free medium for 2-4 hours if necessary. Treat cells with varying concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM) for the desired time (e.g., 1-6 hours). Include a vehicle-only control.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-phospho-OSR1/SPAK) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total OSR1/SPAK and a loading control like GAPDH.

Protocol 2: Cell Viability Assay (CCK-8 or MTT)

This protocol measures the effect of this compound on cell proliferation and cytotoxicity.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

CCK-8 or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator[12].

-

Reagent Addition:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the migratory capacity of cells in a 2D culture.

Materials:

-

Cell line of interest (e.g., MDA-MB-231)

-

6-well or 12-well plates

-

Complete cell culture medium

-

This compound and vehicle control

-

200 µL pipette tip or a wound-healing insert

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a plate and grow them to form a confluent monolayer.

-

Creating the Wound: Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a culture insert to create a uniform cell-free gap.

-

Washing: Gently wash the wells with PBS or serum-free medium to remove detached cells.

-

Treatment: Add fresh medium containing a non-lethal concentration of this compound (e.g., 1 µM) or vehicle control[9]. It is often recommended to use a low-serum medium to minimize cell proliferation.

-

Image Acquisition: Immediately capture images of the wound at multiple defined locations (Time 0).

-

Incubation: Incubate the plate at 37°C.

-

Follow-up Imaging: Capture images of the same locations at subsequent time points (e.g., 12, 24, 48 hours).

-

Data Analysis: Measure the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial wound area. Compare the closure rate between this compound-treated and control groups.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Frontiers | WNK1 in Malignant Behaviors: A Potential Target for Cancer? [frontiersin.org]

- 8. glpbio.com [glpbio.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. WNK3 inhibition elicits antitumor immunity by suppressing PD-L1 expression on tumor cells and activating T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WNK Inhibition Increases Surface Liquid pH and Host Defense in Cystic Fibrosis Airway Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of WNK463 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of WNK463, a potent, orally bioavailable pan-WNK (With-No-Lysine) kinase inhibitor.[1][2] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. This guide summarizes the key physicochemical properties of this compound and offers a step-by-step methodology for its dissolution in Dimethyl Sulfoxide (DMSO).

Physicochemical Properties of this compound

This compound is a white to off-white solid powder.[1] A summary of its relevant properties is provided in the table below. It is crucial to use fresh, anhydrous DMSO for preparing solutions, as hygroscopic DMSO can significantly reduce the compound's solubility.[1][2][3]

| Property | Value | Citations |

| Molecular Formula | C₂₁H₂₄F₃N₇O₂ | [1][4][5] |

| Molecular Weight | 463.46 g/mol | [1][2][4][6] |

| Appearance | White to off-white/beige solid powder | [1] |

| Solubility in DMSO | ≥ 30 mg/mL (64.73 mM) | [1][3] |

| Purity (HPLC) | Typically ≥98% |

WNK Signaling Pathway Inhibition by this compound

WNK kinases are key regulators of ion homeostasis and blood pressure. This compound is a pan-inhibitor, targeting all four members of the WNK family (WNK1, WNK2, WNK3, WNK4).[2][6] This inhibition prevents the phosphorylation and activation of downstream kinases such as SPAK and OSR1, ultimately affecting ion transporter activity.

Caption: this compound inhibits the WNK kinase signaling cascade.

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.

3.1 Materials and Equipment

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Sterile amber glass vials or polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2 Experimental Workflow

Caption: Workflow for this compound stock solution preparation.

3.3 Step-by-Step Procedure

-

Preparation: Allow the this compound vial and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: Tare a sterile vial on an analytical balance. Carefully weigh a desired amount of this compound powder (e.g., 5 mg) into the vial. Record the exact mass.

-

Calculation: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:

Volume (µL) = (Mass (mg) / 463.46 mg/mmol) * 100

Example for 5 mg of this compound: Volume (µL) = (5 mg / 463.46 mg/mmol) * 100 = 1078.8 µL

-

Dissolution: Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the this compound powder.

-

Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained. If dissolution is slow, brief sonication in a water bath can be applied.

-

Verification: Visually inspect the solution against a light source to ensure no undissolved particulates remain.

-

Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.[2][7] Clearly label each aliquot with the compound name, concentration, and date of preparation.

Storage and Handling

Proper storage is essential to maintain the stability and activity of this compound.

| Form | Storage Temperature | Duration | Citations |

| Powder | -20°C | 3 years | [1] |

| 4°C | 2 years | [1] | |

| DMSO Stock Solution | -80°C | 6 months - 1 year | [1][2] |

| -20°C | 1 month | [1][2] |

Handling Recommendations:

-

Always use fresh, anhydrous DMSO to prepare solutions.

-

Protect solutions from light.[8]

-

For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).[7]

-

When preparing working solutions, dilute the stock solution with the appropriate aqueous buffer or cell culture medium immediately before use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | Serine/threonin kinase | TargetMol [targetmol.com]

- 8. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]

Application Notes and Protocols for Western Blot Analysis of pOSR1 Following WNK463 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that play a crucial role in regulating ion homeostasis and blood pressure. A key downstream effector of WNK kinases is the Oxidative Stress Responsive 1 (OSR1) kinase, which is activated via phosphorylation by WNKs.[1][2][3] WNK463 is a potent, orally bioavailable pan-WNK kinase inhibitor that has been shown to decrease the phosphorylation of OSR1 and its related kinase SPAK (SPS1-related proline/alanine-rich kinase).[2][4] This document provides a detailed protocol for performing a Western blot to detect the phosphorylation of OSR1 (pOSR1) in response to treatment with this compound.

WNK-OSR1 Signaling Pathway

The WNK kinases (WNK1, WNK2, WNK3, and WNK4) are activated by various stimuli, including osmotic stress.[3] Activated WNKs then phosphorylate and activate the downstream kinases OSR1 and SPAK.[1][2][3] These activated kinases, in turn, phosphorylate and regulate the activity of various ion co-transporters, thereby controlling cellular ion flux and volume.[3] this compound acts as an inhibitor of all four WNK kinase family members, thus preventing the downstream phosphorylation and activation of OSR1.[4]

Experimental Data

The following table summarizes the quantitative data on the effect of this compound on OSR1 phosphorylation as determined by Western blot analysis in cultured podocytes.

| Treatment | Concentration | Time | Fold Change in pOSR1 vs. Control | Reference |

| This compound | 1 µM | 60 min | 0.6 ± 0.3 | [2] |

| FK506 (inducer) | 0.5 µM | 60 min | 1.6 ± 0.3 | [2] |

| FK506 + this compound | 0.5 µM + 1 µM | 60 min | 0.62 ± 0.25 | [2] |

| Cyclosporine A (inducer) | 1 µM | 60 min | 2.1 ± 0.25 | [2] |

| Cyclosporine A + this compound | 1 µM + 1 µM | 60 min | 0.79 ± 0.46 | [2] |

Western Blot Protocol for pOSR1 after this compound Treatment

This protocol is designed for the analysis of pOSR1 levels in cell lysates following treatment with this compound.

Experimental Workflow

Materials and Reagents

-

Cell Culture: Appropriate cell line and culture media.

-

This compound Inhibitor: Prepare stock solution in DMSO.

-

Lysis Buffer (RIPA Buffer recommended for phosphoproteins):

-

50 mM Tris-HCl, pH 8.0

-

150 mM NaCl

-

1% NP-40

-

0.5% Sodium deoxycholate

-

0.1% SDS

-

Add fresh before use: Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail (e.g., 1 mM Na3VO4).

-

-

Protein Assay Reagent: (e.g., BCA Protein Assay Kit).

-

SDS-PAGE: Acrylamide gels, running buffer, loading buffer (Laemmli buffer).

-

Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer.

-

Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein, which can increase background.

-

Primary Antibodies:

-

Anti-phospho-OSR1 (pSer325) antibody.

-

Anti-total OSR1 antibody.

-

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

-

Stripping Buffer: (if re-probing the same membrane).

Detailed Protocol

1. Cell Culture and this compound Treatment

-

Seed cells in appropriate culture plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound (e.g., 1 µM) or vehicle (DMSO) for the specified time (e.g., 60 minutes). Include positive and negative controls as needed.

2. Cell Lysis

-

After treatment, place the culture dish on ice and aspirate the media.

-

Wash the cells once with ice-cold 1X PBS.

-

Add ice-cold RIPA buffer (with freshly added protease and phosphatase inhibitors) to the plate (e.g., 100 µL for a well in a 6-well plate).

-

Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 15-30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer.

4. SDS-PAGE

-

Prepare protein samples by adding 4X Laemmli sample buffer to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

5. Protein Transfer

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

6. Blocking

-

Wash the membrane briefly with TBST.

-

Incubate the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

7. Primary Antibody Incubation

-

Dilute the anti-phospho-OSR1 antibody in 5% BSA in TBST at the concentration recommended by the manufacturer.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.

8. Secondary Antibody Incubation

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST according to the manufacturer's instructions.

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

9. Detection

-

Prepare the ECL substrate according to the manufacturer's protocol.

-

Incubate the membrane with the ECL substrate for the recommended time.

-

Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

10. Stripping and Re-probing for Total OSR1

-

To normalize the pOSR1 signal to the total amount of OSR1 protein, the membrane can be stripped and re-probed.

-

Incubate the membrane in a stripping buffer according to the manufacturer's protocol to remove the bound antibodies.

-

Wash the membrane thoroughly with TBST.

-

Repeat the blocking and antibody incubation steps (6-9) using an anti-total OSR1 antibody.

-

Quantify the band intensities for both pOSR1 and total OSR1 using densitometry software. The pOSR1 signal should be normalized to the corresponding total OSR1 signal for each sample.

References

Application Note: Measuring WNK Kinase Inhibition with WNK463

For Researchers, Scientists, and Drug Development Professionals

Introduction

With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that play a crucial role in regulating ion transport and blood pressure.[1][2] Dysregulation of WNK signaling is associated with hypertension and other diseases, making these kinases attractive targets for drug development.[1][2] WNK463 is a potent, orally bioavailable, pan-WNK kinase inhibitor that targets the catalytic domain of all four WNK isoforms.[3][4][5][6] This application note provides detailed protocols for utilizing this compound in in vitro kinase assays to accurately measure WNK inhibition, a critical step in the characterization of potential therapeutic agents.

WNK Signaling Pathway

The WNK signaling cascade is a key regulator of ion homeostasis. WNK kinases phosphorylate and activate the downstream kinases OSR1 (Oxidative Stress Responsive 1) and SPAK (STE20/SPS1-related proline/alanine-rich kinase).[1][7] Activated OSR1/SPAK, in turn, phosphorylate and modulate the activity of various ion co-transporters, such as NKCC1/2 and NCC, thereby controlling cellular ion flux and volume.[7][8]

Caption: WNK Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data: this compound Inhibition Profile

This compound demonstrates potent inhibition across all four WNK kinase isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Isoform | IC50 (nM) |

| WNK1 | 5[3][4] |

| WNK2 | 1[3][4] |

| WNK3 | 6[3][4] |

| WNK4 | 9[3][4] |

Experimental Protocols

Two common and robust methods for measuring WNK kinase activity and its inhibition by this compound are the ADP-Glo™ Kinase Assay and the LanthaScreen™ Eu Kinase Binding Assay.

Protocol 1: ADP-Glo™ Kinase Assay for WNK Inhibition

This protocol measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human WNK1, WNK2, WNK3, or WNK4 (GST-tagged)

-

Myelin Basic Protein (MBP) as a substrate

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP

-

White, opaque 96-well or 384-well plates

-

Luminometer

Experimental Workflow:

Caption: ADP-Glo™ Kinase Assay Workflow for this compound.

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and ideally below 1%.

-

Prepare a solution containing the WNK kinase in kinase reaction buffer.

-

Prepare a substrate/ATP solution containing MBP and ATP in kinase reaction buffer. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.

-

-

Kinase Reaction:

-

Add 2.5 µL of the this compound dilution or DMSO (for control) to the wells of a 96-well plate.

-

Add 5 µL of the WNK kinase solution to each well.

-

Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.[9]

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9]

-

Incubate at room temperature for 40 minutes.[9]

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[9]

-

Incubate at room temperature for 30-60 minutes.[10]

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase, which is displaced by a competitive inhibitor like this compound.

Materials:

-

Recombinant human WNK kinase (GST-tagged)

-

LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)

-

LanthaScreen™ Kinase Tracer

-

This compound (dissolved in DMSO)

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Black, low-volume 384-well plates

-

TR-FRET compatible plate reader

Experimental Workflow:

Caption: LanthaScreen™ Kinase Binding Assay Workflow.

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Prepare a 2X solution of the WNK kinase and a 2X solution of the LanthaScreen™ Eu-anti-GST Antibody in kinase buffer.

-

Prepare a 2X solution of the appropriate LanthaScreen™ Kinase Tracer in kinase buffer.

-

-

Assay Assembly:

-

Add 5 µL of the this compound dilutions or DMSO to the wells of a 384-well plate.

-

Prepare a kinase/antibody mixture by combining equal volumes of the 2X WNK kinase and 2X Eu-anti-GST Antibody solutions. Incubate for 20 minutes at room temperature.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the 2X Kinase Tracer solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Tracer).

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Calculate the percent inhibition for each this compound concentration based on the emission ratio.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

-

Conclusion